molecular formula C6H6FNO2S B8051591 2-Fluoro-4-(methylsulfonyl)pyridine

2-Fluoro-4-(methylsulfonyl)pyridine

Cat. No.: B8051591
M. Wt: 175.18 g/mol
InChI Key: SWRUFPDJXXOKAY-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylsulfonyl)pyridine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both a fluorine atom and a methylsulfonyl group on the pyridine ring imparts distinct reactivity and stability to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as Selectfluor® . Another approach involves the use of fluorinated intermediates and subsequent functionalization to introduce the methylsulfonyl group .

Industrial Production Methods

Industrial production of 2-Fluoro-4-(methylsulfonyl)pyridine may involve scalable synthetic routes that ensure high yields and purity. The use of efficient fluorinating agents and optimized reaction conditions is crucial for large-scale production. Additionally, the recovery and recycling of reagents can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-Fluoro-4-(methylsulfonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methylsulfonyl)pyridine involves its interaction with molecular targets through its fluorine and methylsulfonyl groups. These interactions can affect various biochemical pathways and processes. For example, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(methylsulfonyl)pyridine is unique due to the combined presence of both fluorine and methylsulfonyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-fluoro-4-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-11(9,10)5-2-3-8-6(7)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRUFPDJXXOKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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